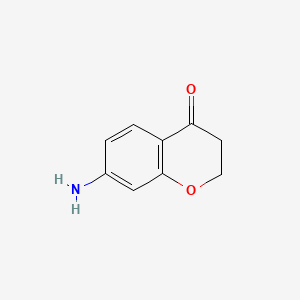

7-Amino-2,3-dihydro-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUVVHKCJKLREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related analogs to provide a predictive understanding of its characteristics. All quantitative data is summarized in structured tables for comparative analysis.

Core Chemical Properties

This compound is a heterocyclic organic compound belonging to the benzopyran class. Its structure features a dihydropyran ring fused to a benzene ring, with an amino group at the 7th position and a ketone at the 4th position.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 103440-75-1 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Light yellow to yellow solid | N/A |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | N/A |

Physical and Spectroscopic Data (Predicted and from Analogs)

The following tables summarize expected and observed spectral characteristics based on the analysis of similar benzopyran and aminopyran structures.

Table 2.1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | ~4.5 | t | ~6-7 Hz |

| H-3 | ~2.8 | t | ~6-7 Hz |

| H-5 | ~7.7 | d | ~8-9 Hz |

| H-6 | ~6.4 | dd | ~8-9 Hz, ~2-3 Hz |

| H-8 | ~6.2 | d | ~2-3 Hz |

| -NH₂ | Broad singlet |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~68 |

| C-3 | ~38 |

| C-4 | ~189 |

| C-4a | ~113 |

| C-5 | ~129 |

| C-6 | ~110 |

| C-7 | ~150 |

| C-8 | ~102 |

| C-8a | ~163 |

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3400-3250 (two bands) |

| C=O stretch (ketone) | 1680-1660 |

| C-N stretch (aromatic amine) | 1340-1250 |

| C-O-C stretch (ether) | 1275-1200 and 1150-1085 |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

Table 2.4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment |

| 163 | [M]⁺ |

| 134 | [M - CO - H]⁺ |

| 106 | [M - CO - H - CO]⁺ |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, the synthesis of structurally related 2-amino-4H-chromenes is commonly achieved through a one-pot, three-component reaction. This methodology provides a likely synthetic route.

3.1. General One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives

This reaction typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a phenol derivative (such as resorcinol for 7-hydroxy analogs). To obtain the 7-amino analog, a starting material like 3-aminophenol would be required. The reaction can be catalyzed by a variety of catalysts, including bases like sodium carbonate or piperidine, and can often be performed under environmentally friendly conditions.

Experimental Workflow: General Synthesis of 2-Amino-4H-Chromenes

Figure 1. General workflow for the one-pot synthesis of 2-amino-4H-chromene derivatives.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of benzopyran and chromene derivatives has been the subject of extensive research in drug discovery.

Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including:

-

Anticancer Activity: Some 4-aryl-4H-chromenes are potent inducers of apoptosis in cancer cell lines.

-

Cholinesterase Inhibition: Certain amino-dihydro-4H-chromenone derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them of interest for the management of Alzheimer's disease.[2]

-

Antimicrobial and Antifungal Activities: Various substituted 2-amino-4H-pyrans have been screened for and have shown in vitro antibacterial and antifungal activities.[3]

The mechanisms of action for these diverse biological effects often involve the modulation of key cellular signaling pathways. For instance, some flavonoids, which share the benzopyran core, are known to influence pathways such as the NF-κB and MAPK signaling cascades, which are critical in inflammation and cell proliferation.

Hypothesized Signaling Pathway Involvement of Benzopyran Derivatives

Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by a benzopyran derivative.

Conclusion

This compound is a compound of interest within the broader family of benzopyrans, a scaffold known for its diverse pharmacological activities. While specific experimental data for this particular molecule is sparse in the current literature, this guide provides a robust, predictive framework based on the known properties of its close analogs. The synthetic accessibility via established one-pot methodologies, combined with the potential for biological activity, suggests that this compound and its derivatives warrant further investigation in the context of drug discovery and development. Future research should focus on the definitive synthesis, characterization, and biological evaluation of this compound to unlock its full potential.

References

An In-Depth Technical Guide to 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

7-Amino-2,3-dihydro-4H-1-benzopyran-4-one is a substituted derivative of the benzopyran-4-one core structure.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 103440-75-1 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | N/A |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of 2-amino-4H-pyran derivatives often involves a multi-component reaction. A common approach is the one-pot condensation of an aldehyde, a malononitrile, and an active methylene compound, often catalyzed by a base.

For the synthesis of this compound, a potential synthetic route could involve the reaction of a suitably substituted phenol with an appropriate three-carbon synthon, followed by cyclization and subsequent amination or reduction of a nitro group at the 7-position.

Figure 1: General Synthetic Workflow for 2-Amino-4H-Pyran Derivatives

Caption: A generalized workflow for the synthesis of 2-amino-4H-pyran derivatives.

Spectroscopic data for this compound is available from commercial suppliers.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Availability | Reference |

| ¹H NMR | Available | [2] |

| ¹³C NMR | Available | [2] |

| Infrared (IR) | Available | [2] |

| Mass Spectrometry (MS) | Available | [2] |

Biological and Pharmacological Context

The benzopyran-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

The specific biological activity and mechanism of action of this compound have not been extensively reported in publicly available literature. However, based on the activities of structurally related compounds, it can be hypothesized that this molecule may possess interesting pharmacological properties. For instance, various amino-substituted benzopyran derivatives have been investigated for their potential as kinase inhibitors, modulators of ion channels, or as ligands for various receptors.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.

Figure 2: Potential Research and Development Workflow

Caption: A logical workflow for the investigation of this compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While detailed experimental and biological data remain limited in the public domain, the foundational information provided in this guide serves as a valuable resource for researchers. The established IUPAC name and CAS number ensure accurate identification, and the availability of spectroscopic data from commercial sources facilitates compound verification. The outlined general synthetic strategies for related compounds offer a starting point for its chemical preparation. The known diverse biological activities of the benzopyran scaffold underscore the potential of this specific derivative as a subject for future pharmacological studies. Further research is warranted to fully characterize its synthetic route, physicochemical properties, and biological activity profile.

References

The Biological Activity of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Technical Overview for Drug Discovery Professionals

Introduction

The 2,3-dihydro-4H-1-benzopyran-4-one, commonly known as the chroman-4-one scaffold, is a privileged heterocyclic structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities. This technical guide focuses on the biological activity of 7-amino-2,3-dihydro-4H-1-benzopyran-4-one and its closely related analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a therapeutic agent. While specific biological data for the 7-amino derivative is limited in publicly available literature, this document extrapolates potential activities based on extensive research into the broader class of 7-substituted chroman-4-ones.

Anticipated Biological Activities of this compound

Based on structure-activity relationship (SAR) studies of various chroman-4-one derivatives, the introduction of an amino group at the C-7 position is anticipated to modulate the compound's biological profile significantly. The electron-donating nature of the amino group can influence the molecule's interaction with biological targets. Potential activities include:

-

Anticancer Activity: Chroman-4-one derivatives have shown potent cytotoxic effects against various cancer cell lines. The 7-amino substitution could enhance this activity by forming additional hydrogen bonds with target proteins.

-

Antimicrobial Activity: The chroman-4-one nucleus is a known pharmacophore in the development of antibacterial and antifungal agents. The amino group might contribute to improved cell wall penetration or interaction with microbial enzymes.

-

Enzyme Inhibition: Derivatives of this scaffold have been identified as inhibitors of various enzymes, including kinases and cholinesterases. The 7-amino group could play a crucial role in the binding affinity and selectivity towards specific enzymes.

Quantitative Biological Data of Related Chroman-4-one Derivatives

To provide a quantitative perspective, the following tables summarize the biological activities of structurally related 7-substituted chroman-4-one derivatives. This data serves as a valuable reference for predicting the potential potency of this compound.

Table 1: Anticancer Activity of 7-Hydroxy-4H-1-benzopyran-4-one Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 7-Hydroxy-2-(4-hydroxyphenyl)-chroman-4-one | MCF-7 | 15.2 | [1] |

| 7-Hydroxy-2-(3,4-dihydroxyphenyl)-chroman-4-one | HeLa | 8.5 | [1] |

| 7-Methoxy-2-phenyl-chroman-4-one | A549 | 22.1 | [2] |

Table 2: Antimicrobial Activity of 7-Hydroxychroman-4-one and its Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | Staphylococcus aureus | 128 | [1] |

| 7-Hydroxychroman-4-one | Candida albicans | 64 | [1] |

| 7-(Benzyloxy)chroman-4-one | Escherichia coli | >256 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate the biological activity of chroman-4-one derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for another 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of chroman-4-one derivatives are often mediated through their interaction with specific signaling pathways. While the precise pathways modulated by this compound are yet to be elucidated, related compounds have been shown to target key cellular processes.

Potential Kinase Inhibition

Many chroman-4-one derivatives have been identified as kinase inhibitors. For instance, they can compete with ATP for the binding site on kinases, thereby inhibiting their activity and downstream signaling. This is a common mechanism for anticancer agents.

Caption: ATP-competitive kinase inhibition by a 7-amino-chroman-4-one derivative.

Experimental Workflow for Target Identification

Identifying the specific molecular target of a bioactive compound is a critical step in drug development. A typical workflow for target identification is depicted below.

Caption: A generalized workflow for identifying the molecular target of a bioactive compound.

Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct biological data for this specific compound is not extensively available, the wealth of information on related chroman-4-one derivatives provides a strong foundation for future research. The anticipated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation. The experimental protocols and mechanistic insights provided in this guide offer a roadmap for researchers to explore the full therapeutic potential of this intriguing molecule. Further synthesis and comprehensive biological evaluation of this compound and its derivatives are essential to unlock its potential in drug discovery and development.

References

An In-depth Technical Guide on 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, also known as 7-aminochroman-4-one, derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, particularly in the realm of oncology. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer agents and kinase inhibitors.

Core Structure and Derivatives

The foundational structure of the compounds discussed is this compound. The amino group at the 7-position serves as a key site for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse pharmacological profiles. These modifications often involve the introduction of various substituents to explore and optimize biological activity.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A general synthetic approach is outlined below.

Caption: General synthetic workflow for producing this compound analogs.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of benzopyran derivatives against various cancer cell lines. For instance, a novel benzopyrane derivative, SIMR1281, has been shown to inhibit the proliferation of multiple cancer cell lines.[1] The anticancer activity of these compounds is often attributed to their ability to induce DNA damage, perturb the cell cycle, and trigger apoptosis.[1][2] Furthermore, some 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have been identified as promising candidates for the treatment of breast cancer.[3]

Kinase Inhibition

A key mechanism underlying the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. Derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of various kinases, including p21-activated kinase 4 (PAK4) and Protein Kinase B (Akt).[4][5][6] The this compound core is being explored as a scaffold for the development of novel kinase inhibitors.

Mechanism of Action: Targeting Cancer Cell Signaling Pathways

The anticancer efficacy of this compound derivatives and their analogs is often linked to their ability to modulate critical cell signaling pathways involved in cancer cell proliferation, survival, and metabolism.

Inhibition of Ras/ERK and PI3K/Akt Pathways

The Ras/ERK and PI3K/Akt signaling pathways are central to cell growth, survival, and proliferation, and their aberrant activation is a hallmark of many cancers. The benzopyrane derivative SIMR1281 has been shown to inactivate both the Ras/ERK and PI3K/Akt pathways, contributing to its antiproliferative effects.[1][2] Similarly, certain 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have demonstrated inhibitory action against PI3K and Akt-1 enzymes.[3]

Caption: Inhibition of Ras/ERK and PI3K/Akt signaling pathways by benzopyran-4-one derivatives.

Quantitative Data Summary

The following table summarizes the anticancer activity of selected benzopyran-4-one derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SIMR1281 | Various | Varies | [1][2] |

| Compound 3b | MCF-7 | Active | [3] |

| Compound 3c | MCF-7 | Active | [3] |

| Compound 3j | MCF-7 | Active | [3] |

| Compound 7 | MCF-7 | Active | [3] |

| Compound 8 | MCF-7 | Active | [3] |

| Compound 5a | MDA-MB-231 | 5.2 - 22.2 | [7] |

| Compound 5b | MDA-MB-231 | 5.2 - 22.2 | [7] |

| Compound 5c | MDA-MB-231 | 5.2 - 22.2 | [7] |

| Compound 5d | MDA-MB-231 | 5.2 - 22.2 | [7] |

Experimental Protocols

General Synthesis of 7-Hydroxy-4-methyl-3-substituted benzopyran-2-one Derivatives[3]

A series of 22 derivatives were designed and synthesized. The general procedure involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents to introduce substituents at the 3-position. The structures of the synthesized compounds were confirmed by spectroscopic methods.

In vitro Anticancer Activity Screening[3]

The synthesized compounds were evaluated for their cytotoxicity against the MCF-7 breast cancer cell line. The most potent compounds were further tested against the non-cancerous MCF10a cell line to assess their selectivity. The inhibitory activity against PI3K and Akt-1 enzymes was also determined. Further mechanistic studies included cell cycle analysis and assessment of apoptosis markers such as caspase 3/7 activation and the levels of BAX and BCL-2.

Molecular Docking Studies[3]

To understand the binding interactions of the most active compounds with their target kinases, molecular docking simulations were performed. These studies help in elucidating the structure-activity relationships and guide the design of more potent inhibitors.

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The ability to functionalize the 7-amino group allows for the creation of diverse chemical libraries for screening against various biological targets. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key structural features responsible for biological activity and selectivity.

-

Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and safety.

By leveraging the chemical tractability and favorable biological profile of the this compound core, researchers can continue to develop novel and effective drug candidates for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Multifaceted Mechanisms of Action of Amino-Substituted Benzopyranones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amino-substituted benzopyranones, a class of heterocyclic compounds also known as aminoflavones or aminochromones, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Their diverse biological effects stem from their ability to interact with a range of molecular targets, including G-protein coupled receptors (GPCRs) and key enzymes involved in physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanisms of action of amino-substituted benzopyranones, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Core Mechanisms of Action: A Multi-Target Approach

Amino-substituted benzopyranones exert their effects through modulation of several key biological targets. The primary mechanisms can be broadly categorized into:

-

G-Protein Coupled Receptor (GPCR) Modulation: These compounds have been shown to interact with various GPCRs, most notably serotonin (5-HT) and dopamine (D2) receptors. Their activity at these receptors suggests potential applications in the treatment of central nervous system (CNS) disorders.

-

Enzyme Inhibition: A significant body of research has highlighted the potent inhibitory effects of amino-substituted benzopyranones on several critical enzymes, including cholinesterases (AChE and BChE), monoamine oxidases (MAO-A and MAO-B), and carboxylesterase 2 (CES2). This positions them as promising candidates for neurodegenerative diseases and other conditions.

-

Anti-Inflammatory and Bronchodilatory Effects: Emerging evidence suggests that these compounds possess anti-inflammatory and bronchodilatory properties, hinting at their potential in treating inflammatory conditions and respiratory diseases. The underlying mechanisms appear to involve modulation of pathways such as those involving peroxisome proliferator-activated receptors (PPARs) and phosphoinositide 3-kinases (PI3Ks), as well as potential interactions with β2-adrenergic receptors.

Quantitative Analysis of Biological Activity

The potency and selectivity of amino-substituted benzopyranones are crucial for their therapeutic potential. The following tables summarize the available quantitative data (IC50 and Kᵢ values) for representative compounds against their primary targets.

Table 1: Inhibition of Cholinesterases and Monoamine Oxidases

| Compound Class | Target | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Type | Reference(s) |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | AChE | 5.58 | - | Mixed | [1] |

| 6-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | AChE | 3.74 | - | Mixed | [2] |

| Various Amino Chromenones | BChE | 0.53 - 7.24 | - | - | [2] |

| 6-Substituted Chromones | MAO-B | 0.002 - 0.076 | - | Reversible | [3] |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | MAO-B | 7.20 | - | Reversible | [1] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kᵢ (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.[4][5]

Table 2: Affinity for G-Protein Coupled Receptors

| Compound Class | Receptor | Kᵢ (nM) | Functional Activity | Reference(s) |

| 3-Amino-3,4-dihydro-2H-1-benzopyrans | 5-HT₁A | 0.9 - 1.5 | Antagonist | [6] |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | 5-HT₁A | 0.5 - 1.0 | Antagonist | [6] |

| Sertindole Analogues | 5-HT₂A | High Affinity | Antagonist | [7] |

| Sertindole Analogues | D₂ | High Affinity | Antagonist | [7] |

Signaling Pathways and Molecular Interactions

The interaction of amino-substituted benzopyranones with their molecular targets initiates a cascade of intracellular events. The following diagrams illustrate these signaling pathways.

As antagonists, these compounds block the canonical signaling pathways of the 5-HT₁A, 5-HT₂A, and D₂ receptors. For the 5-HT₁A and D₂ receptors, which couple to Gαi/o proteins, this leads to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[8] In contrast, for the 5-HT₂A receptor, which couples to Gαq/11, antagonism prevents the activation of phospholipase C, thereby inhibiting the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and subsequent intracellular calcium release and protein kinase C activation.[9]

Amino-substituted benzopyranones inhibit acetylcholinesterase, often in a mixed-type manner, preventing the breakdown of the neurotransmitter acetylcholine.[1] Their inhibition of monoamine oxidase is typically reversible, which is advantageous in drug design as it reduces the risk of hypertensive crises associated with irreversible MAO inhibitors.[3] The interaction with the FAD cofactor is a key aspect of the inhibition of MAO enzymes.

Experimental Protocols

The characterization of the pharmacological activity of amino-substituted benzopyranones relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for GPCR Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors), and varying concentrations of the amino-substituted benzopyranone test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[4]

Ellman's Method for Acetylcholinesterase Inhibition Assay

This colorimetric assay measures the activity of AChE and the inhibitory potential of compounds.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), a solution of the substrate acetylthiocholine iodide (ATCI), and solutions of the amino-substituted benzopyranone test compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include control wells with no inhibitor.

-

Enzyme Addition: Add the acetylcholinesterase enzyme solution to all wells except the blank.

-

Incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

The biological activity of amino-substituted benzopyranones is highly dependent on their chemical structure. Key structural features that influence their mechanism of action include:

-

Position and Nature of the Amino Substituent: The location and type of the amino group on the benzopyranone core are critical for receptor and enzyme interactions.

-

Substitution on the Benzene Ring: The presence of various substituents on the benzene ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity.

-

Linker Length and Composition: For compounds with an aminoalkyl side chain, the length and flexibility of the linker play a significant role in optimizing interactions with the target binding site.

Conclusion

Amino-substituted benzopyranones represent a promising class of compounds with a rich and diverse pharmacology. Their ability to modulate multiple targets, including GPCRs and key enzymes, opens up numerous avenues for drug discovery and development, particularly in the areas of CNS disorders, neurodegenerative diseases, and inflammatory conditions. A thorough understanding of their mechanisms of action, supported by quantitative data and detailed experimental validation, is essential for harnessing their full therapeutic potential. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complex pharmacology of these versatile molecules. Further research focusing on optimizing the selectivity and pharmacokinetic properties of amino-substituted benzopyranones will be crucial in translating their promising in vitro activities into clinically effective therapies.

References

- 1. Chromenones as Multineurotargeting Inhibitors of Human Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102333779B - Benzopyran and benzoxex PI3K inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 6. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPCRs in Intracellular Compartments: New Targets for Drug Discovery [mdpi.com]

- 9. researchgate.net [researchgate.net]

7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

7-Amino-2,3-dihydro-4H-1-benzopyran-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining a chromanone core with a reactive primary amine, make it a valuable and versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthetic utility, and potential therapeutic applications of derivatives synthesized from this core scaffold.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized as follows:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 103440-75-1 |

| MDL Number | MFCD11111759 |

General solubility characteristics of related 2-amino-4H-pyrans suggest that they are often soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), alcohols, acetone, acetonitrile, and chloroform. They typically exhibit poor solubility in nonpolar solvents like hexane and in water.

Synthesis of the Core Structure

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general synthetic strategies for related aminobenzopyranones often involve multi-step sequences starting from substituted phenols. A plausible synthetic route could involve the protection of the amino group of a 7-aminophenol derivative, followed by reactions to construct the dihydropyranone ring, and subsequent deprotection.

Utility as a Synthetic Building Block

The true value of this compound lies in its potential for a variety of chemical transformations, primarily centered around the reactivity of the aromatic amine. These reactions allow for the introduction of diverse functionalities, leading to the generation of large libraries of compounds for drug discovery screening.

Acylation Reactions

The primary amino group is readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is fundamental for introducing amide linkages, which are prevalent in many drug molecules.

Experimental Protocol: General Acylation of this compound

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Figure 1: General workflow for the acylation of this compound.

Alkylation Reactions

The amino group can also undergo alkylation to form secondary or tertiary amines. This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides.

Experimental Protocol: General Reductive Amination

-

Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) (1.5-2 equivalents) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction with water or a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography.

Figure 2: Reductive amination of the core compound.

Diazotization and Sandmeyer-Type Reactions

A key transformation for aromatic amines is diazotization, which converts the amino group into a diazonium salt. This intermediate is an excellent leaving group and can be subsequently replaced by a wide range of nucleophiles in Sandmeyer or related reactions. This opens up synthetic routes to introduce functionalities that are not easily accessible through other methods.[1][2]

Experimental Protocol: General Diazotization and Sandmeyer Reaction

-

Diazotization:

-

Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1-1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

-

Sandmeyer Reaction (Example: Chlorination):

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Observe for the evolution of nitrogen gas.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the resulting 7-chloro-2,3-dihydro-4H-1-benzopyran-4-one by chromatography or recrystallization.

-

Figure 3: Diazotization and subsequent Sandmeyer reaction.

Potential Pharmacological Significance of Derivatives

While specific biological activity data for derivatives of this compound are not extensively reported, the broader class of benzopyran and pyran derivatives is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, and antipyretic properties.[3] Derivatives of related pyran structures have shown potential in targeting conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase.[4]

Furthermore, the pyranopyrimidine scaffold, which can be synthesized from amino-pyran precursors, has been investigated for its role as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy. The general synthetic approach often involves the reaction of an amino-pyran derivative with reagents that form the fused pyrimidine ring.

The introduction of different substituents through the reactions described above can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, acylation and alkylation can alter lipophilicity and hydrogen bonding capacity, influencing cell permeability and target binding. The diverse functionalities that can be introduced via Sandmeyer reactions allow for the exploration of a vast chemical space in the search for novel therapeutic agents.

Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its reactive amino group provides a versatile handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries. While specific biological data for its direct derivatives are scarce, the known pharmacological activities of the broader benzopyran and pyran classes suggest significant potential for the discovery of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this core structure is warranted to fully unlock its potential in drug discovery and development.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological studies of the new antiinflammatory agent 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-o ne. 1st communication: antiinflammatory, analgesic and other related properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 7-Aminochroman-4-ones: A Synthetic and Pharmacological Overview

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Among its many derivatives, 7-aminochroman-4-ones have garnered interest for their potential as intermediates in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and potential biological significance of 7-aminochroman-4-ones, drawing upon established synthetic methodologies and the known activities of related compounds.

A History Rooted in Synthetic Exploration

Synthetic Pathways to 7-Aminochroman-4-one

The synthesis of 7-aminochroman-4-one can be achieved through a multi-step sequence starting from common laboratory reagents. A plausible and efficient route involves the initial construction of the 7-hydroxychroman-4-one core, followed by nitration and subsequent reduction.

Part 1: Synthesis of 7-Hydroxychroman-4-one

The initial step involves the synthesis of 7-hydroxychroman-4-one from resorcinol and a suitable three-carbon synthon, such as 3-bromopropionic acid or 3-chloropropionic acid, via a Friedel-Crafts acylation followed by an intramolecular cyclization.[1][3]

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

-

Acylation: To a round-bottom flask is added resorcinol (1.0 eq) and 3-bromopropionic acid (1.05 eq). The mixture is heated to 80°C, and trifluoromethanesulfonic acid (3.0 eq) is added dropwise with stirring. The reaction is maintained at this temperature for 1 hour.[1]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with chloroform and extracted with distilled water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

Cyclization: The crude acylation product is dissolved in a 2 M aqueous solution of sodium hydroxide and stirred at room temperature to facilitate intramolecular cyclization.[1]

-

Purification: The resulting 7-hydroxychroman-4-one can be purified by column chromatography on silica gel.

Part 2: Synthesis of 7-Nitrochroman-4-one

The hydroxyl group at the 7-position can be converted to an amino group via a two-step process of nitration followed by reduction. The nitration of the aromatic ring is a key step.

Experimental Protocol: Nitration of 7-Hydroxychroman-4-one

Note: This protocol is adapted from the nitration of the structurally similar 7-hydroxy-4-methylcoumarin.[4]

-

Dissolution: 7-Hydroxychroman-4-one (1.0 eq) is dissolved in concentrated sulfuric acid at 0-5°C in an ice bath.

-

Nitration: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 10°C.

-

Reaction Quench: The reaction mixture is stirred at room temperature for 1 hour and then poured onto crushed ice.

-

Isolation: The precipitated 7-nitrochroman-4-one is collected by filtration, washed with cold water, and dried.

Part 3: Synthesis of 7-Aminochroman-4-one

The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of 7-Nitrochroman-4-one

Note: This protocol is adapted from the reduction of 6-nitrothiochroman-4-one.[5]

-

Reaction Setup: To a solution of 7-nitrochroman-4-one (1.0 eq) in a mixture of ethanol and water (3:1) is added iron powder (9.0 eq) and ammonium chloride (2.3 eq).

-

Reduction: The reaction mixture is heated at 70°C for 1 hour.

-

Work-up: The reaction mixture is filtered while hot, and the filtrate is concentrated under reduced pressure. The residue is then purified to yield 7-aminochroman-4-one.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, a member of the aminoflavonoid and chromanone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. While direct studies on this specific molecule are limited, extensive research on its structural analogs provides compelling evidence for a range of potential therapeutic applications. This technical guide consolidates the current understanding of the probable therapeutic targets of this compound by examining the biological activities of closely related chromanone derivatives. The potential therapeutic areas include oncology, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of these potential applications, supported by quantitative data from related compounds, detailed experimental methodologies, and visualizations of key signaling pathways.

Introduction to this compound

This compound belongs to the chromanone family, which are bicyclic compounds featuring a benzene ring fused to a dihydropyranone ring. The presence of an amino group at the 7-position is a key structural feature that is anticipated to modulate the molecule's physicochemical properties and biological activity. The broader class of chromanones and aminoflavonoids are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The therapeutic potential of these compounds is largely attributed to their ability to interact with various biological targets, including enzymes and signaling proteins.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar chromanone derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound.

Anticancer Activity

Chromanone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.

-

Induction of Apoptosis: Many chromanone derivatives exert their anticancer effects by triggering programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspases.[1]

-

Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby preventing cancer cell division and proliferation.[2][3]

-

Modulation of Carcinogen Metabolizing Enzymes: Some chromone derivatives can modulate the activity of enzymes involved in the metabolism of carcinogens, such as cytochrome P-450 1A (CYP1A) and glutathione S-transferases (GST), suggesting a role in cancer chemoprevention.[4]

-

Induction of Oxidative Stress: Certain flavanone and chromanone derivatives exhibit pro-oxidant activity in cancer cells, leading to an increase in reactive oxygen species (ROS), DNA damage, and subsequent cell death.[2][3][5]

The following diagram illustrates a generalized pathway for apoptosis induction by chromanone derivatives in cancer cells, involving the modulation of Bcl-2 family proteins and caspase activation.

Antimicrobial Activity

Derivatives of 7-hydroxychroman-4-one have shown promising activity against a range of pathogenic microbes. The amino group at the 7-position is expected to influence this activity.

-

Disruption of Bacterial Cell Membrane: A proposed mechanism for the antibacterial action of some chromanones involves the dissipation of the bacterial membrane potential, which in turn inhibits essential macromolecular biosynthesis.

-

Inhibition of DNA Topoisomerase IV: Certain derivatives have been found to inhibit bacterial DNA topoisomerase IV, an enzyme crucial for DNA replication, suggesting a specific intracellular target.[6][7]

-

Inhibition of Fungal Enzymes: In fungi, potential targets include enzymes vital for survival and virulence, such as cysteine synthase, HOG1 kinase, and fructose-1,6-bisphosphate aldolase (FBA1).[8]

Neuroprotective Activity

The chromanone scaffold is being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Cholinesterase Inhibition: Amino-substituted chromenone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

-

Sirtuin 2 (SIRT2) Inhibition: SIRT2 is an enzyme implicated in the pathology of neurodegenerative disorders. Inhibition of SIRT2 has shown protective effects in models of Parkinson's and Alzheimer's disease, suggesting it as a potential target for chromanone-based therapies.[5][8][9][10][11]

-

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition: RIPK1 is a key regulator of inflammation and necroptosis, a form of programmed cell death. Elevated levels of RIPK1 are associated with neuroinflammation. Inhibition of RIPK1 is a potential therapeutic strategy for neurodegenerative diseases.[12][13][14][15][16]

The following diagram depicts the signaling cascade of RIPK1-mediated necroptosis, a potential target for chromanone derivatives in neuroinflammatory conditions.

Quantitative Data Summary

The following tables summarize the biological activities of various chromanone derivatives, providing an indication of the potential potency of this compound.

Table 1: Anticancer Activity of Chromanone Derivatives

| Compound/Modification | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-Benzylideneflavanones/3-benzylidenechroman-4-ones | Colon Cancer Cell Lines | Antiproliferative | 10 - 30 | [3] |

| Chromone Derivative (from Penicillium citrinum) | HT-29 (Colon Carcinoma) | Cytotoxicity | 21.17 ± 4.89 | [1] |

| Chromone Derivative (from Penicillium citrinum) | A549 (Non-small Lung Cancer) | Cytotoxicity | 31.43 ± 3.01 | [1] |

Table 2: Antimicrobial Activity of 7-Hydroxychroman-4-one Derivatives

| Compound/Modification | Target Microorganism | MIC (µg/mL) | Reference |

| 5,7-dihydroxy-2-(2,6-dimethyl-5-heptenyl)-4-chromanone | Staphylococcus aureus (MRSA) | 3.13 | [17] |

| 2-n-heptyl-7-hydroxy-4-chromanol | Staphylococcus aureus (MRSA) | 12.5-25 | [18] |

| 7-hydroxy-4-chromanone with 2-hydrophobic substituent | Gram-positive bacteria | 3.13 - 12.5 | [17] |

| 7-hydroxychroman-4-one | Candida albicans | 128 | [19] |

| 7-hydroxychroman-4-one | Staphylococcus epidermidis | 256 | [19] |

Table 3: Cholinesterase Inhibitory Activity of Flavonoids and Related Compounds

| Compound Class/Extract | Enzyme | IC50 (µg/mL) | Reference |

| Helicteres isora chloroform fraction | Acetylcholinesterase (AChE) | 54.29 ± 1.17 | [20] |

| Helicteres isora chloroform fraction | Butyrylcholinesterase (BChE) | 105.66 ± 2.91 | [20] |

| Kokusaginine | Acetylcholinesterase (AChE) | 70.24 | [21] |

| Kokusaginine | Butyrylcholinesterase (BChE) | 41.46 | [21] |

| Norditerpenoid | Cholinesterase | 207.73 ± 0.3 | [22] |

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.[23][24][25]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or derivative) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28][29][30]

Materials:

-

96-well U-bottom microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (or derivative) stock solution

-

Sterile saline or broth

-

0.5 McFarland standard

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional, for quantitative reading)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.

-

Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density with a microplate reader.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.[31][32][33][34]

Materials:

-

96-well microtiter plate

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine (ATCh) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

This compound (or derivative) stock solution

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding the ATCh substrate solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 10-30 minutes).

-

Data Analysis: The rate of the increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet abundant in the literature, the extensive research on the broader class of chromanone derivatives provides a strong foundation for inferring its potential biological activities. The available data strongly suggest that this compound may possess anticancer, antimicrobial, and neuroprotective properties. The key to unlocking its therapeutic potential lies in systematic screening against the targets identified in this guide, including key enzymes in cancer and neurodegenerative pathways, and microbial viability assays. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to further investigate and validate the therapeutic promise of this and related aminoflavonoid compounds. Future studies should focus on elucidating the specific molecular interactions and signaling pathways modulated by the 7-amino substitution to advance the development of novel therapeutics based on the chromanone scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of carcinogen metabolizing enzymes by chromanone A; a new chromone derivative from algicolous marine fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. Sirtuins and Neurodegeneration [jneurology.com]

- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 10. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]

- 14. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 16. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. atcc.org [atcc.org]

- 24. MTT assay overview | Abcam [abcam.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

- 27. protocols.io [protocols.io]

- 28. benchchem.com [benchchem.com]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. youtube.com [youtube.com]

- 31. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 33. benchchem.com [benchchem.com]

- 34. bosterbio.com [bosterbio.com]

The Structure-Activity Relationship of 7-Amino-1-Benzopyran-4-Ones: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzopyran-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The introduction of an amino group at the 7-position has been shown to be a critical determinant of cytotoxic activity against various cancer cell lines. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 7-amino-1-benzopyran-4-one derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutic agents.

Core Scaffold and Key Derivatives

The fundamental structure is the 7-amino-1-benzopyran-4-one, also known as 7-aminoflavone when a phenyl group is present at the 2-position. The therapeutic potential of this core can be significantly modulated by substitutions on the amino group at C7, as well as on the phenyl ring (B-ring) of the flavone structure. A notable class of derivatives are the N-substituted sulphonamides, which have demonstrated potent anticancer activity.

Structure-Activity Relationship Insights

The cytotoxic effects of 7-amino-1-benzopyran-4-one derivatives are highly dependent on the nature and position of various substituents. The following sections summarize the key SAR findings based on available data.

Sulphonamide Analogues of 7-Aminoflavones

A significant advancement in the exploration of 7-aminoflavones as anticancer agents has been the synthesis and evaluation of their sulphonamide derivatives. A study by Shelke et al. (2020) provides crucial insights into the SAR of this class of compounds. Their research focused on the synthesis of a series of new sulphonamide analogues of 6- and 7-aminoflavones and their evaluation as antiproliferative agents against several human cancer cell lines.

The general observation is that the introduction of a sulphonamide moiety at the 7-amino position can significantly enhance cytotoxic activity. The nature of the substituent on the sulphonyl group plays a pivotal role in determining the potency.

| Compound ID | R Group on Sulphonamide | Cancer Cell Line | IC50 (µM)[1] |

| 5x | 4-methoxy-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 0.98[1] |

| Adriamycin (Doxorubicin) | (Standard Drug) | HepG-2 | 0.94[1] |

| 5p | N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | >100 |

| 5q | 4-methyl-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 89.26 |

| 5t | 4-chloro-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 2.49 |

| 5v | 4-fluoro-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 1.12 |

| 5w | 3,4-dimethoxy-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 1.04 |

Table 1: Anticancer activity of selected 7-aminoflavone sulphonamide analogues against the HepG-2 human hepatocellular carcinoma cell line.[1]

From the data, it is evident that electron-donating and halogen substituents on the phenyl ring of the benzenesulphonamide moiety enhance the anticancer activity. Compound 5x , with a 4-methoxy group, exhibited the most potent activity, comparable to the standard anticancer drug Adriamycin.[1] This suggests that electronic and steric factors of the substituent on the sulphonamide group are critical for the interaction with the biological target.

Mechanisms of Action

Several mechanisms have been proposed for the anticancer activity of 7-amino-1-benzopyran-4-one derivatives, primarily revolving around the induction of apoptosis through various signaling pathways.

Topoisomerase II Inhibition

The potent cytotoxic activity of the sulphonamide analogues of 7-aminoflavones has been linked to the inhibition of topoisomerase II.[1] This enzyme plays a crucial role in DNA replication and transcription by managing DNA tangles and supercoils. Its inhibition leads to DNA damage and subsequently triggers apoptosis in cancer cells. Molecular docking studies have supported this hypothesis, indicating that these compounds can fit into the active pocket of the topoisomerase II-DNA-etoposide complex, stabilized by hydrogen bonds and hydrophobic interactions.[1]

Figure 1: Proposed mechanism of action via Topoisomerase II inhibition.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Some aminoflavone derivatives have been shown to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS).[2] An increase in intracellular ROS can lead to oxidative DNA damage and the activation of caspase cascades, ultimately resulting in programmed cell death. This process often involves the activation of caspase-3, -8, and -9, and the cleavage of poly [ADP-ribose] polymerase (PARP).[2]

Figure 2: ROS-mediated apoptotic pathway induced by aminoflavones.

Aryl Hydrocarbon Receptor (AhR) Pathway

The antiproliferative activity of certain aminoflavones is dependent on their activation by cytochrome P450 1A1 (CYP1A1).[3] This activation is often mediated by the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding of the aminoflavone ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including CYP1A1. The resulting increase in CYP1A1 expression leads to the metabolic activation of the aminoflavone into cytotoxic metabolites, which can then induce apoptosis.[3][4]

References

- 1. Synthesis and evaluation of novel sulfonamide analogues of 6/7-aminoflavones as anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

Spectroscopic Profile of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, the following sections present a compilation of representative spectroscopic data based on closely related analogs and established principles of spectroscopic analysis. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and illustrates the logical workflow of spectroscopic structure elucidation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic ring, the dihydro-pyranone ring, the amino group, and the carbonyl group, each give rise to characteristic signals in different spectroscopic techniques. The interplay of these techniques provides a complete picture of the molecular architecture.

Caption: Logical workflow for spectroscopic structure elucidation.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy Data (Representative)

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-5 |

| ~6.30 | dd | 1H | H-6 |

| ~6.10 | d | 1H | H-8 |

| ~4.40 | t | 2H | H-2 |

| ~2.70 | t | 2H | H-3 |

| ~4.00 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy Data (Representative)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C-4 (C=O) |

| ~163 | C-7 |

| ~155 | C-8a |

| ~129 | C-5 |

| ~115 | C-4a |

| ~110 | C-6 |

| ~101 | C-8 |

| ~67 | C-2 |

| ~37 | C-3 |

Infrared (IR) Spectroscopy Data (Representative)

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Ketone) |

| 1620 - 1580 | Medium-Strong | N-H Bend (Amino group) |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-O Stretch (Ether) |

| 1200 - 1100 | Medium | C-N Stretch |

Mass Spectrometry (MS) Data (Representative)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ (Molecular Ion) |

| 149 | ~60 | [M - CO]⁺ |

| 121 | ~40 | [M - CO - CH₂CH₂]⁺ |

| 93 | ~30 | [C₆H₅NH₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis:

-